5-[((E)-2-{[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE
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Overview
Description
5-[((E)-2-{[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is often associated with biological activity, making it a subject of interest for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[((E)-2-{[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydrazone Formation: The hydrazone linkage is formed by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Acetylation: The final step involves acetylation of the benzyl alcohol group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine from the hydrazone.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
The quinoline core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for its potential as a therapeutic agent.
Medicine
Due to its potential biological activities, this compound could be investigated for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In materials science, this compound could be used in the development of organic semiconductors, dyes, and other advanced materials due to its conjugated system and potential electronic properties.
Mechanism of Action
The biological activity of 5-[((E)-2-{[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE is likely mediated through its interaction with various molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes, which is a common mechanism for antimicrobial and anticancer agents. Additionally, the hydrazone linkage may interact with cellular proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with known antimicrobial and antimalarial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinacrine: Another quinoline derivative with antiprotozoal and anticancer activities.
Uniqueness
5-[((E)-2-{[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler quinoline derivatives. The presence of the hydrazone linkage and the isopropyl group could enhance its interaction with biological targets and improve its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C30H29N3O4 |
---|---|
Molecular Weight |
495.6g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]phenyl]methyl acetate |
InChI |
InChI=1S/C30H29N3O4/c1-19(2)22-10-12-23(13-11-22)28-16-26(25-7-5-6-8-27(25)32-28)30(35)33-31-17-21-9-14-29(36-4)24(15-21)18-37-20(3)34/h5-17,19H,18H2,1-4H3,(H,33,35)/b31-17+ |
InChI Key |
UEZYUUZWXOJHCN-KBVAKVRCSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COC(=O)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C |
Origin of Product |
United States |
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